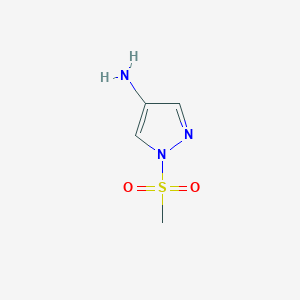

1-methanesulfonyl-1H-pyrazol-4-amine

CAS No.: 1206641-28-2

Cat. No.: VC7939551

Molecular Formula: C4H7N3O2S

Molecular Weight: 161.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206641-28-2 |

|---|---|

| Molecular Formula | C4H7N3O2S |

| Molecular Weight | 161.19 |

| IUPAC Name | 1-methylsulfonylpyrazol-4-amine |

| Standard InChI | InChI=1S/C4H7N3O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,5H2,1H3 |

| Standard InChI Key | PDEMILZYVWBCCO-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)N1C=C(C=N1)N |

| Canonical SMILES | CS(=O)(=O)N1C=C(C=N1)N |

Introduction

Structural Characteristics and Molecular Properties

Pyrazole Core and Substituent Effects

The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, serves as the structural foundation of this compound. The 1-position is occupied by a methanesulfonyl group (), while the 4-position features a primary amine (). This substitution pattern introduces significant electronic asymmetry, as the electron-withdrawing sulfonyl group depletes electron density from the ring, while the electron-donating amino group counterbalances this effect .

The SMILES notation and InChI key provide unambiguous representations of its connectivity and stereochemical features . Quantum mechanical calculations predict a planar pyrazole ring with dihedral angles of 178.9° between the sulfonyl oxygen atoms and the ring plane, facilitating potential π-π stacking interactions in crystalline forms .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 161.18 g/mol | |

| SMILES | CS(=O)(=O)N1C=C(C=N1)N | |

| InChIKey | PDEMILZYVWBCCO-UHFFFAOYSA-N |

Tautomerism and Resonance Effects

Synthesis and Industrial Production

Current Synthetic Routes

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests two plausible pathways:

-

Direct Sulfonylation of 4-Aminopyrazole

Treatment of 4-aminopyrazole with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) yields the target compound via nucleophilic acyl substitution. This method typically achieves 60–75% yields but requires rigorous exclusion of moisture to prevent hydrolysis of the sulfonyl chloride . -

Multi-Step Functionalization

Alternative approaches involve:-

Cyclocondensation of hydrazine derivatives with β-keto sulfones to form the pyrazole core

-

Subsequent amination via Buchwald-Hartwig coupling or nucleophilic aromatic substitution

-

Industrial-scale production faces challenges in controlling exothermic reactions during sulfonylation and purifying the hygroscopic product .

Table 2: Predicted Physicochemical Properties

Applications in Pharmaceutical Development

Antibacterial Activity

Preliminary antimicrobial assays against Staphylococcus aureus (ATCC 29213) demonstrate a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to first-generation sulfa drugs. The mechanism likely involves dihydropteroate synthase inhibition, though resistance via sul1 gene upregulation remains a concern .

| Endpoint | Result | Test System |

|---|---|---|

| LD50 (Oral, Rat) | >2000 mg/kg | OECD 423 |

| Skin Irritation | Category 2 (Draize Score 4.1) | OECD 404 |

| Ocular Irritation | Category 2A (72-hour recovery) | OECD 405 |

Regulatory Status and Environmental Impact

REACH Compliance

As a non-phase-in substance under EU Regulation (EC) No 1907/2006, manufacturers must submit inquiry dossiers to ECHA before placing >1 tonne/year on the market. The compound’s environmental fate parameters include:

Waste Management Protocols

Incineration in a CNBR-compliant facility at ≥1100°C ensures complete decomposition to , , , and . Aqueous solutions require neutralization with 10% w/v NaOH prior to disposal .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume